molecular formula C25H18I2N2O5 B10907237 (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B10907237
M. Wt: 680.2 g/mol
InChI Key: FCDBMUKXGRAOQF-SRZZPIQSSA-N
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Description

(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as iodides, nitro groups, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the core oxazole ring, followed by the introduction of the benzylidene and nitrophenyl groups. The iodination of the benzylidene moiety is achieved using iodine and an oxidizing agent under controlled conditions to ensure selective diiodination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodides can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like thiols or amines, solvents like dimethylformamide (DMF).

    Cyclization: Acid or base catalysts, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the iodides can yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular pathways. The nitro group and iodides play a crucial role in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: Similar structure but lacks the nitro group.

    (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one: Similar structure but lacks the methyl group on the nitrophenyl ring.

Uniqueness

The presence of both the nitro group and the methyl group on the phenyl rings, along with the diiodo substitution, makes (4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one unique. These functional groups contribute to its distinct chemical reactivity and potential bioactivity, setting it apart from similar compounds.

properties

Molecular Formula

C25H18I2N2O5

Molecular Weight

680.2 g/mol

IUPAC Name

(4E)-4-[[3,5-diiodo-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H18I2N2O5/c1-14-4-3-5-16(8-14)13-33-23-19(26)9-17(10-20(23)27)11-21-25(30)34-24(28-21)18-7-6-15(2)22(12-18)29(31)32/h3-12H,13H2,1-2H3/b21-11+

InChI Key

FCDBMUKXGRAOQF-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)/C=C/3\C(=O)OC(=N3)C4=CC(=C(C=C4)C)[N+](=O)[O-])I

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)C)[N+](=O)[O-])I

Origin of Product

United States

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